molecular formula C10H15N3O4 B12685549 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide CAS No. 95936-35-9

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide

Cat. No.: B12685549
CAS No.: 95936-35-9
M. Wt: 241.24 g/mol
InChI Key: WUJZKGAMNLOWGI-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide is a complex organic compound with a unique structure that includes both furan and imidazole rings

Preparation Methods

The synthesis of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide typically involves multiple steps. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the hydroxymethyl group. The imidazole ring is then synthesized and attached to the furan ring. The final step involves the formation of the carboxylic acid amide group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups in the compound can form hydrogen bonds with biological molecules, affecting their function. The imidazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide can be compared with similar compounds such as:

Properties

CAS No.

95936-35-9

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylimidazole-4-carboxamide

InChI

InChI=1S/C10H15N3O4/c1-5-9(10(11)16)12-4-13(5)8-2-6(15)7(3-14)17-8/h4,6-8,14-15H,2-3H2,1H3,(H2,11,16)

InChI Key

WUJZKGAMNLOWGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1C2CC(C(O2)CO)O)C(=O)N

Origin of Product

United States

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